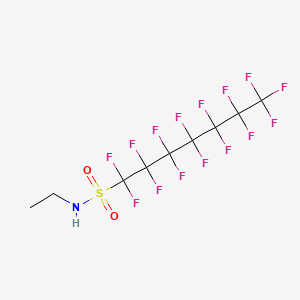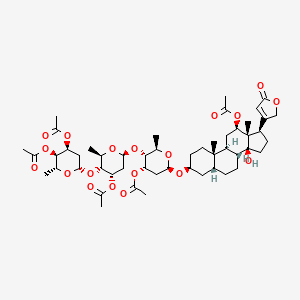
Tris(3-chloro-2-hydroxypropyl)isocyanurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-chloro-2-hydroxypropyl)isocyanurate is a chemical compound with the molecular formula C12H18Cl3N3O6. It is a derivative of isocyanuric acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its three chlorinated hydroxypropyl groups attached to an isocyanurate core, making it a versatile intermediate in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Tris(3-chloro-2-hydroxypropyl)isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a basic catalyst at elevated temperatures (around 110°C). The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated in an aqueous alkaline solution to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
化学反応の分析
Types of Reactions: Tris(3-chloro-2-hydroxypropyl)isocyanurate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization Reactions: The compound can participate in polymerization reactions, especially when catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate polymerization and other reactions.
Major Products:
Substituted Isocyanurates: Resulting from nucleophilic substitution.
Polymers: Formed through polymerization reactions.
科学的研究の応用
Tris(3-chloro-2-hydroxypropyl)isocyanurate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tris(3-chloro-2-hydroxypropyl)isocyanurate involves its reactivity with nucleophiles, leading to the formation of substituted products. The chlorinated hydroxypropyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications, allowing the compound to serve as a versatile intermediate .
類似化合物との比較
Cyanuric Acid: The parent compound of tris(3-chloro-2-hydroxypropyl)isocyanurate, known for its use in the production of disinfectants and herbicides.
Triglycidyl Isocyanurate: A derivative used in the production of epoxy resins.
Tris(2,3-dibromopropyl)isocyanurate: A flame retardant with similar structural features but different applications.
Uniqueness: this compound is unique due to its specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and polymerization reactions makes it a valuable intermediate in both research and industrial applications .
特性
CAS番号 |
7423-53-2 |
|---|---|
分子式 |
C12H18Cl3N3O6 |
分子量 |
406.6 g/mol |
IUPAC名 |
1,3,5-tris(3-chloro-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18Cl3N3O6/c13-1-7(19)4-16-10(22)17(5-8(20)2-14)12(24)18(11(16)23)6-9(21)3-15/h7-9,19-21H,1-6H2 |
InChIキー |
IEWXGNMLWRMTTJ-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)O)N1C(=O)N(C(=O)N(C1=O)CC(CCl)O)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)


![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)





![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)



